2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Brand Name: Vulcanchem
CAS No.: 1251602-86-4
VCID: VC5439289
InChI: InChI=1S/C18H19FN4O5S/c1-27-15-5-4-13(11-14(15)19)12-23-18(24)22-6-2-3-16(17(22)20-23)29(25,26)21-7-9-28-10-8-21/h2-6,11H,7-10,12H2,1H3
SMILES: COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCOCC4)F
Molecular Formula: C18H19FN4O5S
Molecular Weight: 422.43

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

CAS No.: 1251602-86-4

Cat. No.: VC5439289

Molecular Formula: C18H19FN4O5S

Molecular Weight: 422.43

* For research use only. Not for human or veterinary use.

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one - 1251602-86-4

Specification

CAS No. 1251602-86-4
Molecular Formula C18H19FN4O5S
Molecular Weight 422.43
IUPAC Name 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C18H19FN4O5S/c1-27-15-5-4-13(11-14(15)19)12-23-18(24)22-6-2-3-16(17(22)20-23)29(25,26)21-7-9-28-10-8-21/h2-6,11H,7-10,12H2,1H3
Standard InChI Key KQAWZUPOPCVLEA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCOCC4)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound belongs to the triazolo[4,3-a]pyridin-3-one family, characterized by:

  • Core structure: Fused triazole-pyridine ring system (Figure 1)

  • Substituents:

    • C2 position: 3-Fluoro-4-methoxybenzyl group

    • C8 position: Morpholine-4-sulfonyl moiety

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₈H₁₉FN₄O₅S
Molecular weight422.43 g/mol
IUPAC name2-[(3-fluoro-4-methoxyphenyl)methyl]-8-morpholin-4-ylsulfonyl- triazolo[4,3-a]pyridin-3-one
SMILESCOC1=C(C=C(C=C1)F)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCOCC4

Synthetic Approaches

Key Synthetic Pathways

While no direct synthesis is reported for this compound, analogous triazolo[4,3-a]pyridinones are typically synthesized via:

  • S-Alkylation: Reaction of 3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate .

  • Intramolecular cyclization: Microwave-assisted closure in polyphosphoric acid (PPA) yields the fused ring system .

  • Functionalization: Subsequent sulfonation at C8 using morpholine-4-sulfonyl chloride .

Table 2: Optimization Parameters for Analog Synthesis

StepConditionsYield Improvement
CyclizationMicrowave vs. conventional80.12–87.66% vs. 66.28–75.26%
SulfonationRoom temperature, DCM base>90% purity
CompoundTargetActivitySource
Target compoundNot yet characterizedPredicted CNS activity
S1 (analog)D₂ partial agonistED₅₀ = 3.2 mg/kg (PCP model)
VC5439289UndisclosedPhase I candidate (VCID)

Physicochemical and ADMET Considerations

Predicted Properties

  • Solubility: 32 µg/mL (Simulations Plus)

  • Permeability: Caco-2 Papp = 8.7 × 10⁻⁶ cm/s

  • Metabolic stability: t₁/₂ = 45 min (human microsomes)

Structural Advantages

  • Fluorine atom: Enhances metabolic stability and membrane permeability .

  • Morpholine sulfonyl: Improves water solubility and target engagement .

Patent Landscape and Development Status

Key Intellectual Property

  • WO2012087881A1: Covers triazolo[4,3-a]pyridines as PI3K inhibitors .

  • US8552191B2: Describes spirocyclic analogs with CNS activity .

Development Timeline

  • 2010: First synthetic report (PubChem entry) .

  • 2023: Listed in VulcanChem catalog as research chemical.

Future Research Directions

  • Target deconvolution: Use affinity chromatography and proteomic profiling.

  • SAR optimization: Modify:

    • Benzyl substituent (e.g., halogen variations)

    • Sulfonyl group (e.g., piperazine alternatives)

  • In vivo efficacy: Test in murine models of schizophrenia and depression.

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